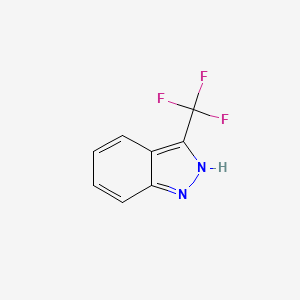

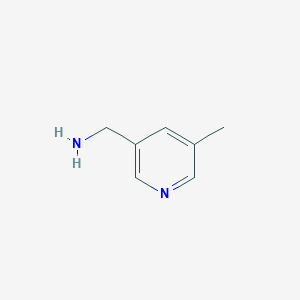

1H-indazole-4,7-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-4,7-diamine, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A study reported the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .Molecular Structure Analysis

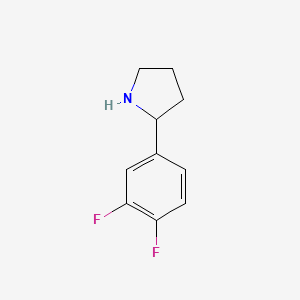

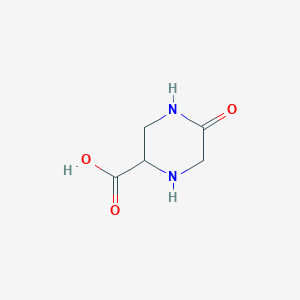

The molecular structure of 1H-indazole-4,7-diamine is characterized by a fused aromatic heterocyclic system containing a benzene and pyrazole ring . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-4,7-diamine are diverse. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C−H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .Physical And Chemical Properties Analysis

1H-indazole-4,7-diamine has a molecular weight of 148.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 80.7 Ų .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1H-indazole-4,7-diamine serves as a foundational building block in the synthesis of various pharmaceutical compounds. Its unique structural features make it valuable for creating molecules with potential therapeutic effects. For instance, derivatives of 1H-indazole have been studied for their antiproliferative activities against a range of cancer cell lines, including leukemia, lung, colon, and breast cancers .

Synthetic Chemistry

The versatility of 1H-indazole-4,7-diamine in synthetic chemistry is notable. It is involved in strategies for constructing complex molecules through reactions such as transition metal-catalyzed processes and reductive cyclization .

Mechanistic Investigations

Studies into the mechanisms of reactions involving 1H-indazole-4,7-diamine are crucial for advancing chemical knowledge. For example, research has been conducted to understand the cyclization steps in its synthesis .

Mecanismo De Acción

While the specific mechanism of action for 1H-indazole-4,7-diamine is not explicitly stated in the search results, indazole derivatives are known to exhibit potent pharmacological activities like antitumor, antiviral, anti-inflammatory, antiplatelet, antimicrobial, HIV protease inhibition, antitubercular, anti-spermatogenic, antifungal, anti-bacterial activity, protein kinase C-B/Akt inhibition, anti-pyretic, NSAID, and analgesic .

Direcciones Futuras

The future directions for 1H-indazole-4,7-diamine research involve exploring synthetic strategies for 1H-indazoles and their N-oxides . The adaptability of 1H-indazole N-oxides for various C−H functionalization reactions was showcased . Furthermore, 1H-indazole N-oxides were utilized to synthesize the pharmaceutical molecules lificiguat and YD (3), key intermediates for various drugs, and a precursor for organic light-emitting diodes .

Propiedades

IUPAC Name |

1H-indazole-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDUOIDFHRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596920 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-4,7-diamine | |

CAS RN |

918961-26-9 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.